4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUORO-4''-METHYLBIPHENYL
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Overview
Description
4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl is a synthetic organic compound that belongs to the class of liquid crystal monomers. These compounds are characterized by their unique structural units, which include aromatic rings and various substituents such as fluorine and cyclohexyl groups. Liquid crystal monomers are widely used in the production of display panels for electronic devices like smartphones, TVs, and computers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of trans-4-propylcyclohexylbenzene with fluorinating agents under controlled conditions to introduce the fluorine atom. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one substituent with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other liquid crystal compounds.
Biology: Studied for its potential effects on biological systems and its metabolism in various species.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Widely used in the production of liquid crystal displays for electronic devices
Mechanism of Action
The mechanism of action of 4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to align in specific orientations, making it useful in liquid crystal displays. The fluorine atom enhances its stability and reactivity, allowing it to interact with various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: Another liquid crystal monomer with similar structural features but different substituents.
trans-4-Propylcyclohexyl trans,trans-4’-Propylbicyclohexyl-4-carboxylic Acid: A compound with similar cyclohexyl groups but different functional groups
Uniqueness
4-(trans-4-Propylcyclohexyl)-2-fluoro-4’-methylbiphenyl is unique due to its specific combination of substituents, which confer distinct liquid crystalline properties and stability.
Properties
IUPAC Name |
2-fluoro-1-(4-methylphenyl)-4-(4-propylcyclohexyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F/c1-3-4-17-7-11-18(12-8-17)20-13-14-21(22(23)15-20)19-9-5-16(2)6-10-19/h5-6,9-10,13-15,17-18H,3-4,7-8,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJRWCHGEIINRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC=C(C=C3)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696540 |
Source
|
Record name | 2~3~-Fluoro-3~4~-methyl-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163005-08-1 |
Source
|
Record name | 2~3~-Fluoro-3~4~-methyl-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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